2-Azido-4-methylbenzoic acid
Overview
Description
2-Azido-4-methylbenzoic acid is an organic compound that belongs to the class of azides Azides are known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4-methylbenzoic acid typically involves the introduction of an azido group into a benzoic acid derivative. One common method is the diazotization of 2-amino-4-methylbenzoic acid followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.
Cycloaddition: Copper(I) catalysts, alkynes.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
2-Azido-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-azido-4-methylbenzoic acid primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
- 2-Azido-4-methylbenzonitrile
- 2-Azido-4-methylbenzaldehyde
- 2-Azido-4-methylbenzenesulfonamide
Comparison: 2-Azido-4-methylbenzoic acid is unique due to the presence of both the azido group and the carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. For example, 2-azido-4-methylbenzonitrile lacks the carboxylic acid group, limiting its reactivity in certain types of reactions.
Properties
IUPAC Name |
2-azido-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZNTKQMTKGAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90823881 | |
Record name | 2-Azido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790684-90-1 | |
Record name | 2-Azido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.